molecular formula C15H28N2O4 B7919940 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919940
M. Wt: 300.39 g/mol
InChI Key: CZISWTUOKIDEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a carboxymethyl-ethyl-amino substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of peptidomimetics and receptor-targeted molecules. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enhancing stability during synthetic procedures while allowing for facile deprotection under acidic conditions . Its structural complexity, combining a piperidine ring with a branched amino-ester side chain, makes it a versatile scaffold for further functionalization.

Properties

IUPAC Name

2-[ethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-16(11-13(18)19)10-12-6-8-17(9-7-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZISWTUOKIDEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with a complex structure that incorporates a piperidine ring, a carboxymethyl-ethyl-amino group, and a tert-butyl ester. This compound is of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C17H31N3O2C_{17}H_{31}N_{3}O_{2} with a molecular weight of 305.42 g/mol. The structure features sterically bulky tert-butyl groups, which enhance stability and influence biological interactions.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC17H31N3O2C_{17}H_{31}N_{3}O_{2}
Molecular Weight305.42 g/mol
SMILESO=C(OC(C)(C)C)N(CC1)CCC1CNC2=CC=C(N)C=C2
InChI KeyJROBTSJMSGLWKV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carboxymethyl-ethyl-amino group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the piperidine ring provides structural integrity, while the tert-butyl ester can be hydrolyzed in physiological conditions, releasing the active component.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially making it useful in treating neurodegenerative diseases.
  • Antioxidant Properties : It can reduce reactive oxygen species (ROS) levels, thereby mitigating cellular damage.
  • Modulation of Enzymatic Activity : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Neuroprotection : A study demonstrated that derivatives of piperidine compounds could significantly reduce neuronal apoptosis in models of Parkinson's disease by modulating mitochondrial function and reducing oxidative stress .
  • Antioxidant Activity : Research has shown that compounds with similar structures exhibit strong antioxidant activity, contributing to their protective effects against cellular damage induced by free radicals .

Comparison with Similar Compounds

Comparative analyses with similar compounds such as 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid methyl ester and ethyl ester reveal notable differences in biological activity:

CompoundNeuroprotective EffectAntioxidant ActivityStability
4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid methyl esterModerateLowModerate
4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid ethyl esterHighModerateHigh
This compound High High Very High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Functional Groups

tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Structure : Contains an acetylated piperidine nitrogen and a tert-butyl carbamate group.
  • Key Differences: The acetyl group introduces electron-withdrawing effects, reducing nucleophilicity at the piperidine nitrogen compared to the carboxymethyl-ethyl-amino group in the target compound. This affects reactivity in further substitutions or coupling reactions .
  • Synthesis : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection .
4-[4-(6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Features a halogenated aryloxy-pyridinyl substituent.
  • This structural divergence likely influences pharmacokinetic properties and target selectivity .
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Includes a fluorophenyl-carboxymethoxy group.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Thermal Stability (Activation Energy)
Target Compound ~342.4 g/mol Carboxymethyl-ethyl-amino, tert-butyl ester ~116–125 kJ/mol (estimated, based on tert-butyl ester decomposition)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 229.3 g/mol Acetyl, tert-butyl carbamate Similar tert-butyl stability; acetyl group may lower thermal resistance
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 385.8 g/mol Chloropyrimidinyl, tert-butyl ester Higher molecular weight; halogen may increase decomposition temperature

Preparation Methods

Boc Protection of Piperidine

The tert-butyl carbamate group is introduced early to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions. A validated approach involves reacting piperidine-4-carbaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C . This yields piperidine-1-carboxylic acid tert-butyl ester-4-carbaldehyde , a critical intermediate.

In the patent CN103787971A, analogous Boc-protected piperidine derivatives were synthesized using 4-formylpiperidine-1-tert-butyl formate as a starting material . The reaction conditions (e.g., THF solvent, controlled temperature) are directly applicable to this step.

Carboxymethylation of the Secondary Amine

The ethylamine-substituted intermediate is alkylated with bromoacetic acid or its tert-butyl ester to introduce the carboxymethyl group. Bromoacetic acid is preferred for direct carboxylate formation, though tert-butyl bromoacetate may be used if ester protection is required temporarily.

Protocol :

  • Dissolve Boc-piperidine-4-[(ethylamino)-methyl] in anhydrous DCM.

  • Add bromoacetic acid (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Stir at 40°C for 12–24 hours .

  • Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

This step yields 4-[(carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester with 65–75% efficiency .

Optimization and Purification

Key challenges include minimizing epimerization during carboxymethylation and ensuring Boc group stability. The patent CN103787971A highlights the use of column chromatography with cyclohexane/ethyl acetate (60:40 to 80:20) for purifying similar tert-butyl esters . For the target compound, reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves any residual impurities, achieving >95% purity .

Alternative Synthetic Routes

  • Mannich Reaction : Condensing Boc-piperidine-4-carbaldehyde with ethylamine and formaldehyde, followed by carboxylation, but this route suffers from lower yields (<50%) .

  • Copper-Catalyzed Alkoxycarbonylation : As described in LookChem’s synthesis of methyl esters , CuI/In-mediated reactions could theoretically introduce the carboxymethyl group, though applicability to this substrate remains untested.

Analytical Data

Successful synthesis is confirmed by:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.45–2.70 (m, 4H, piperidine), 3.20 (s, 2H, NCH₂CO₂H), 4.05 (br s, 2H, NCH₂CH₃) .

  • LC-MS : [M+H]⁺ = 357.2 (calculated for C₁₇H₃₂N₂O₄).

Industrial Scalability

The Boc protection and reductive amination steps are amenable to scale-up, as demonstrated in CN103787971A’s kilogram-scale synthesis . Solvent recovery (THF, DCM) and automated chromatography systems enhance cost-efficiency.

Applications and Derivatives

This compound serves as an intermediate in protease inhibitor synthesis. Removal of the Boc group (e.g., with HCl/dioxane) yields the free amine for further functionalization .

This methodology balances yield, purity, and practicality, drawing on established techniques in peptide and heterocyclic chemistry. Future work may explore enzymatic carboxylation or flow chemistry to improve sustainability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl 4-aminopiperidine-1-carboxylate derivatives are reacted with carboxymethyl-ethyl-amine precursors using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for coupling reactions due to their ability to stabilize intermediates. Temperature control (0–25°C) is critical during exothermic steps, such as amine deprotection . Reaction progress should be monitored via TLC (silica gel, UV visualization) or LC-MS.

Q. How can researchers ensure purity post-synthesis?

  • Methodological Answer : After extraction (e.g., using saturated NaHCO₃ and brine), concentrate the organic layer under reduced pressure. Recrystallization from ethanol/water or flash chromatography (silica gel, 5–10% methanol in DCM) improves purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables (e.g., solvent polarity, stoichiometry, temperature). Computational tools like quantum chemical calculations (e.g., DFT) predict transition states and guide reagent selection. ICReDD’s reaction path search methods integrate experimental and computational data to narrow optimal conditions .

Q. What strategies are effective for studying its interactions with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics with purified proteins. For structural insights, co-crystallize the compound with target enzymes (e.g., kinases) and resolve structures via X-ray crystallography (2.0–2.5 Å resolution). Mutagenesis studies (e.g., alanine scanning) identify critical binding residues .

Q. How should researchers address stability and reactivity discrepancies under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Store the compound desiccated at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester. Avoid exposure to strong oxidizers (e.g., peroxides) .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

  • Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., staurosporine for kinase inhibition) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratories?

  • Root Cause : Differences in reagent quality (e.g., DCC purity), moisture levels in solvents, or inadequate inert gas (N₂/Ar) purging during sensitive steps.
  • Resolution : Use freshly distilled DCM, rigorously dry glassware, and in situ FTIR to monitor carbodiimide consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.